![molecular formula C6H2Cl2N2S B2937981 2,4-Dichlorothieno[3,4-D]pyrimidine CAS No. 36948-21-7](/img/structure/B2937981.png)
2,4-Dichlorothieno[3,4-D]pyrimidine
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Overview
Description
2,4-Dichlorothieno[3,2-d]pyrimidine is a chemical compound with the empirical formula C6H2Cl2N2S . It is a solid substance and is one of the active intermediates that is essential for new antitumor medications . There are two chloride atoms in this compound that are easy for other functional groups to replace, bringing various unit processes .
Synthesis Analysis
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine has been reported in several studies . One method involves using 3-amino-2-methoxycarbonylthiophene as raw material . The reaction process has two steps, and the additional purification step is the key for the reaction . Another team synthesized 2,4-Dichloro-thieno[3,2-d]pyrimidine by preparing 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine .Molecular Structure Analysis
The molecular weight of 2,4-Dichlorothieno[3,2-d]pyrimidine is 205.06 . The InChI code is 1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H and the SMILES string is Clc1nc(Cl)c2sccc2n1 .Chemical Reactions Analysis
2,4-Dichloro-thieno[3,2-d]pyrimidine is often used in the kernel steps for synthesizing new anticancer medicines . The two chloride atoms in this compound are easy for other functional groups to replace .Physical And Chemical Properties Analysis
2,4-Dichlorothieno[3,2-d]pyrimidine is a solid substance . Its melting point is reported to be between 136.0 to 140.0 °C .Scientific Research Applications
Cancer Treatment Research
2,4-Dichlorothieno[3,4-D]pyrimidine is utilized in the synthesis of Fimepinostat (CUDC-907) , which is under investigation for treating various cancers such as lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma .
Antimicrobial Activity
This compound serves as a precursor in synthesizing novel derivatives with potential antimicrobial activity. Studies include the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives and their evaluation against microbial threats .
Antitumor Medication Development
It acts as an active intermediate essential for creating new antitumor medications, indicating its significance in pharmaceutical research and drug development .
Synthesis Techniques
Research has been conducted on new techniques for synthesizing 2,4-Dichlorothieno[3,4-D]pyrimidine, which is crucial for its application in various fields. This includes studies on yields and conditions for optimal synthesis .
Anti-inflammatory Research
A broad range of pyrimidines, including derivatives of 2,4-Dichlorothieno[3,4-D]pyrimidine, have been studied for their potent anti-inflammatory effects. This research includes structure-activity relationships (SARs) and development suggestions for new anti-inflammatory agents .
Mechanism of Action
Target of Action
2,4-Dichlorothieno[3,4-D]pyrimidine is a chemical compound that has been identified as an active intermediate in the synthesis of new antitumor medications . .
Mode of Action
It is known that the compound contains two chloride atoms, which are easily replaced by other functional groups, allowing for various unit processes
Action Environment
The compound is typically stored in a dark place at room temperature, suggesting that light and temperature may affect its stability . .
Safety and Hazards
The safety information available indicates that 2,4-Dichlorothieno[3,2-d]pyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements are H301 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
2,4-dichlorothieno[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRGBBMQQJFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorothieno[3,4-D]pyrimidine |
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